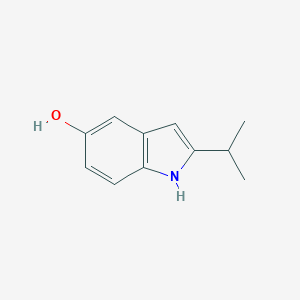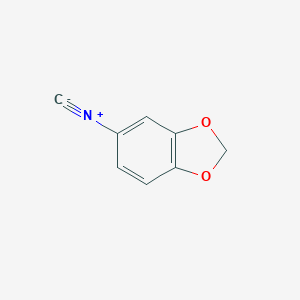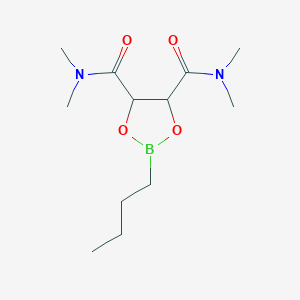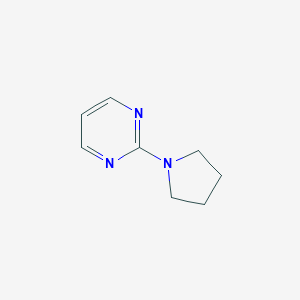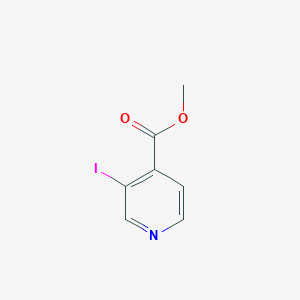
a-Tosyl-(4-fluorobenzyl) isocyanide
Descripción general
Descripción
a-Tosyl-(4-fluorobenzyl) isocyanide is an organic compound with the molecular formula C15H12FNO2S. It is characterized by the presence of a tosyl group (a toluenesulfonyl group) attached to a 4-fluorobenzyl isocyanide moiety. This compound is known for its utility in various chemical reactions and its applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of a-Tosyl-(4-fluorobenzyl) isocyanide typically involves the reaction of 4-fluorobenzylamine with tosyl chloride to form the corresponding tosylated amine. This intermediate is then treated with a suitable isocyanide-forming reagent, such as chloroform and potassium hydroxide, to yield the desired isocyanide compound. The reaction is usually carried out under inert atmosphere conditions and at low temperatures to prevent decomposition of the isocyanide group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
a-Tosyl-(4-fluorobenzyl) isocyanide undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with electrophiles, forming new carbon-nitrogen bonds.
Cycloaddition Reactions: It can participate in cycloaddition reactions, such as the van Leusen multicomponent reaction, to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Electrophiles: Such as aldehydes, ketones, and alkyl halides.
Catalysts: Transition metal catalysts like palladium or copper may be used to facilitate certain reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the isocyanide group is replaced by the nucleophile, resulting in the formation of new carbon-nitrogen or carbon-oxygen bonds.
Aplicaciones Científicas De Investigación
a-Tosyl-(4-fluorobenzyl) isocyanide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of a-Tosyl-(4-fluorobenzyl) isocyanide involves its ability to act as a versatile building block in organic synthesis. The isocyanide group is highly reactive and can undergo various transformations, allowing for the formation of diverse chemical structures. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to a-Tosyl-(4-fluorobenzyl) isocyanide include:
- a-Tosyl-(3-methoxybenzyl) isocyanide
- a-Tosyl-(4-methoxybenzyl) isocyanide
- a-Tosylbenzyl isocyanide
Uniqueness
This compound is unique due to the presence of the fluorine atom on the benzyl ring, which can influence the compound’s reactivity and properties. This fluorine substitution can enhance the compound’s stability and alter its electronic characteristics, making it distinct from other tosylated isocyanides.
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO2S/c1-11-3-9-14(10-4-11)20(18,19)15(17-2)12-5-7-13(16)8-6-12/h3-10,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCQPEDHCCJBNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)F)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445502 | |
| Record name | alpha-[(4-Methylphenyl)sulphonyl]-4-fluorobenzylisonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165806-95-1 | |
| Record name | alpha-[(4-Methylphenyl)sulphonyl]-4-fluorobenzylisonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6H-Purin-6-one, 2-amino-9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-1,9-dihydro-](/img/structure/B71365.png)
![4-ethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B71367.png)
![1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone](/img/structure/B71373.png)
![(E)-N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-3-phenylprop-2-enamide;oxalic acid](/img/structure/B71374.png)
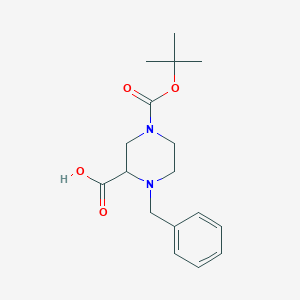
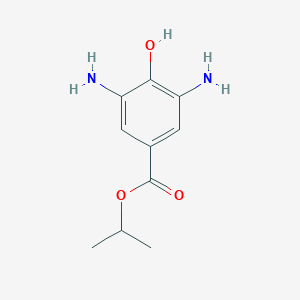
![2-Propan-2-yl-2-azabicyclo[2.1.1]hexane](/img/structure/B71381.png)
